molecular formula C20H6I4Na2O5H2O<br>C20H6I4Na2O5 B1671237 Erythrosine CAS No. 16423-68-0

Erythrosine

Cat. No. B1671237
CAS RN: 16423-68-0
M. Wt: 879.9 g/mol
InChI Key: RAGZEDHHTPQLAI-UHFFFAOYSA-L
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Description

Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is a pink dye primarily used for food coloring . It is the disodium salt of 2,4,5,7-tetraiodo fluorescein . Its maximum absorbance is at 530 nm in an aqueous solution, and it is subject to photodegradation .


Synthesis Analysis

Erythrosine B has been used as a unit molecule for the generation of photocatalyst EP (C20H8O5S4). The generation of EP has been performed via a one-pot solvothermal reaction of Erythrosine B with sulfur powder .


Molecular Structure Analysis

The molecular formula of Erythrosine is C20H8I4O5 . Its average mass is 835.892 Da and its monoisotopic mass is 835.655029 Da .


Chemical Reactions Analysis

Erythrosine B has been used in photocatalytic C–H activation . The generation of EP has been performed via a one-pot solvothermal reaction of Erythrosine B with sulfur powder .


Physical And Chemical Properties Analysis

Erythrosine is soluble in water and ethanol . An aqueous solution of erythrosine will form a yellow-brown precipitate when drops of HCl are added and a red precipitate when drops of NaOH solution are added . Its maximum absorption wavelength is 524 nm . The fluorescence of erythrosine changes with pH .

Scientific Research Applications

Photodynamic Therapy Applications Erythrosine has been evaluated as a photosensitizer in photodynamic therapy (PDT) for oral plaque biofilms, showing significant potential in the photodynamic killing of Streptococcus mutans, a primary bacterium involved in dental plaque formation. This study highlighted erythrosine's effectiveness in bacterial eradication, suggesting its utility in dental health applications (Wood et al., 2006).

Environmental Applications In environmental science, erythrosine's removal from wastewater has been studied using various adsorbents, such as Bottom Ash and De-Oiled Soya. These studies focus on developing processes for the dye's efficient removal and recovery, emphasizing its environmental impact and the necessity for effective wastewater treatment strategies (Mittal et al., 2006).

Toxicological Studies Research on erythrosine's toxicological effects has provided insights into its potential impacts on human health, particularly concerning its genotoxic and mutagenic properties. Studies using HepG2 cells have demonstrated erythrosine's capacity to induce DNA damage, raising concerns about its safety and prompting further investigation into its biological effects (Chequer et al., 2012).

Biochemical Interactions Erythrosine's interaction with DNA has been studied to understand its binding mechanism and potential hazards. Research involving herring sperm DNA (hsDNA) has revealed erythrosine's partial intercalative binding, suggesting implications for its use and highlighting the need for careful consideration regarding its widespread application (Wang et al., 2015).

Reproductive and Developmental Toxicity Erythrosine has also been investigated for its effects on reproductive health and development. Studies in male mice have indicated potential adverse effects on spermatogenesis and reproductive performance, underscoring the importance of evaluating food additives' safety on reproductive health (Abdel Aziz et al., 1997).

Safety And Hazards

Erythrosine may form combustible dust concentrations in air . It should be stored in a well-ventilated place with the container kept tightly closed . It is toxic to aquatic life with long-lasting effects . It is harmful if swallowed . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

The erythrosine market is anticipated to reach a market valuation of US$ 38.67 Million in 2022, accelerating at a CAGR of 3.7% during the forecast period (2022-2032) . The overall demand in the erythrosine market is projected to surpass US$ 56.68 Million by the end of 2032 .

properties

IUPAC Name

disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZEDHHTPQLAI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)[O-])I)I)[O-])I.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H6I4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15905-32-5 (parent cpd)
Record name Erythrosine sodium (close form) [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021233
Record name FD&C Red 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

879.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA; Water or Solvent Wet Solid, Red powder or granules.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ERYTHROSINE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Erythrosine

CAS RN

16423-68-0
Record name Erythrosine sodium (close form) [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016423680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name FD&C Red 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,000
Citations
E Poulsen - 1993 - Taylor & Francis
… The effect of erythrosine on the thyroid and the mechanism by which the effect is induced … is given of the effect of erythrosine on the thyroid. The evaluation of erythrosine as a secondary …
Number of citations: 27 www.tandfonline.com
S Wood, D Metcalf, D Devine… - Journal of antimicrobial …, 2006 - academic.oup.com
… solution at 0.72–2% w/v erythrosine, 20 which is equivalent to an erythrosine concentration of 9–25 mM. The 22 μM concentration of erythrosine used in the present study is 1000-fold …
Number of citations: 378 academic.oup.com
RB Mailman, RM Ferris, FLM Tang, RA Vogel, CD Kilts… - Science, 1980 - science.org
Biochemical studies have shown that the ability of erythrosine to inhibit dopamine uptake into brain synaptosomal preparations is dependent on the concentration of tissue present in …
Number of citations: 53 www.science.org
C Fracalossi, JY Nagata, DS Pellosi… - Photodiagnosis and …, 2016 - Elsevier
… quantum yield of erythrosine solutions illuminated with a halogen light source in comparison to a LED array (control), and the photodynamic effect of erythrosine dye in association with …
Number of citations: 32 www.sciencedirect.com
JF Borzelleca, CC Capen, JB Hallagan - Food and chemical toxicology, 1987 - Elsevier
FD & C Red No. 3 was fed to Charles River CD rats as a dietary admixture in two long-term toxicity/carcinogenicity studies. The studies consisted of an in utero and an F 1 phase. In the …
Number of citations: 79 www.sciencedirect.com
VK Gupta, A Mittal, L Kurup, J Mittal - Journal of colloid and interface …, 2006 - Elsevier
… the adsorption of erythrosine, a cherry-pink red, water-soluble, synthetic coal dye. Erythrosine is … Erythrosine is highly water soluble and belongs to the xanthene class of dyes. It consists …
Number of citations: 393 www.sciencedirect.com
RL Vought, FA Brown, J Wolff - The Journal of Clinical …, 1972 - academic.oup.com
… the non-protein-bound 131I in erythrosine-fed animals. Urinary 131I was increased in erythrosinefed animals and total 127I and urinary iodide were sharply increased. Erythrosine was …
Number of citations: 53 academic.oup.com
EFSA Panel on Food Additives and Nutrient … - EFSA …, 2011 - Wiley Online Library
… accumulation of Erythrosine, iodine resulting from possible de-iodination of Erythrosine or ring-containing metabolites of Erythrosine accumulate in the thyroid. Erythrosine is excreted …
Number of citations: 14 efsa.onlinelibrary.wiley.com
JF Borzelleca, JB Hallagan - Food and chemical toxicology, 1987 - Elsevier
Charles River CD-1 mice were fed FD & C Red No. 3 in the diet at levels of 0.3, 1.0 and 3.0% in a long-term toxicity/carcinogenicity study. Each group consisted of 60 males and 60 …
Number of citations: 35 www.sciencedirect.com
L Ganesan, E Margolles-Clark, Y Song… - Biochemical …, 2011 - Elsevier
Following our observation that erythrosine B (FD&C Red No. 3) is a relatively potent inhibitor of the TNF-R–TNFα and CD40–CD154 protein–protein interactions, we investigated …
Number of citations: 77 www.sciencedirect.com

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